methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base.
Methylation: The methyl group at the 4-position can be introduced using methyl iodide in the presence of a base.
Benzylation: The 7-position benzyl group can be introduced through a nucleophilic substitution reaction using 4-methylbenzyl chloride.
Esterification: Finally, the acetate group can be introduced through esterification using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted chromen-2-one derivatives.
Scientific Research Applications
Methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA Interaction: Intercalating into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate can be compared with other chromen-2-one derivatives:
8-Methyl-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one: Similar structure but with a different substitution pattern, leading to distinct chemical and biological properties.
6-Chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one: Another derivative with variations in the benzyl group, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and resulting properties.
Properties
Molecular Formula |
C21H19ClO5 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C21H19ClO5/c1-12-4-6-14(7-5-12)11-26-19-10-18-15(8-17(19)22)13(2)16(21(24)27-18)9-20(23)25-3/h4-8,10H,9,11H2,1-3H3 |
InChI Key |
JMLLWRLSNJVUFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C3C(=C(C(=O)OC3=C2)CC(=O)OC)C)Cl |
Origin of Product |
United States |
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